N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl group, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropyl ring.
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Hydroxypropylation: : The cyclopropyl intermediate is then reacted with an appropriate reagent, such as an epoxide, to introduce the hydroxypropyl group. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic attack.
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Oxalamide Formation: : The final step involves the coupling of the hydroxypropyl-cyclopropyl intermediate with 2-(methylthio)aniline in the presence of oxalyl chloride (COCl)2. This reaction typically occurs under anhydrous conditions and may require a catalyst such as triethylamine (Et3N) to promote the formation of the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and Jones reagent (CrO3 in H2SO4).
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Reduction: : The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The methylthio group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used to replace the methylthio group with a methoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, BH3
Substitution: NaOMe, other nucleophiles
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:
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Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent. Its unique structure may interact with biological targets, making it a candidate for drug development.
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Organic Synthesis: : It can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
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Material Science: : The compound’s structural properties may be useful in the development of new materials with specific physical or chemical characteristics.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and hydroxypropyl groups could play a role in binding to the active site of a target protein, while the oxalamide linkage might influence the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxypropyl)-N2-phenyl oxalamide: Lacks the cyclopropyl and methylthio groups, which may affect its reactivity and biological activity.
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyl oxalamide: Similar but without the methylthio group, potentially altering its chemical properties.
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-methylphenyl)oxalamide: Contains a methyl group instead of a methylthio group, which could influence its electronic properties and reactivity.
Uniqueness
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its cyclopropyl, hydroxypropyl, and methylthio-substituted phenyl groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(20,10-7-8-10)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6,10,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUQYZUUQGULDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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